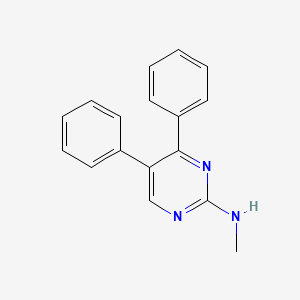

4,5-Diphenyl-2-(methylamino)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

N-methyl-4,5-diphenylpyrimidin-2-amine |

InChI |

InChI=1S/C17H15N3/c1-18-17-19-12-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,19,20) |

InChI Key |

VOKHPIAEHRTKJG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 2 Methylamino Pyrimidine

General Strategies for Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine ring, a fundamental scaffold in numerous biologically active molecules, is well-established. Key strategies generally involve the condensation of a three-carbon component with a nitrogen-containing binucleophile, such as an amidine or urea (B33335) derivative.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dielectrophile with a compound containing an N-C-N fragment. researchgate.netrsc.org This method is widely utilized for its versatility in allowing the introduction of various substituents onto the pyrimidine ring. The reaction of β-dicarbonyl compounds, or their synthetic equivalents, with amidines, ureas, or guanidines is a classic example of this approach. rsc.org These reactions often proceed through a series of condensation and cyclization steps to afford the final aromatic pyrimidine ring. ijper.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrimidines in a single synthetic operation. researchgate.net These protocols are highly valued for their ability to generate molecular diversity from simple starting materials. MCRs for pyrimidine synthesis can involve the one-pot reaction of three or more components, such as an aldehyde, a β-ketoester, and a nitrogen source like guanidine (B92328) or urea. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net

Targeted Synthesis of the 4,5-Diphenyl-2-(methylamino)pyrimidine Core

The specific architecture of this compound necessitates synthetic strategies that can precisely install the diphenyl substituents at the 4 and 5 positions and the methylamino group at the 2-position.

Routes Incorporating Diphenyl and Methylamino Moieties

A direct approach to the target molecule involves the cyclocondensation of a precursor already containing the 4,5-diphenyl fragment with a suitable N-C-N component. A plausible route would be the reaction of a 1,2-diphenyl-substituted three-carbon component with N-methylguanidine. For instance, α-phenyl-α-formylphenylacetonitrile or a related 1,3-dielectrophilic species derived from deoxybenzoin (B349326) could serve as the C4-C5-C6 fragment of the pyrimidine ring. The condensation with N-methylguanidine would then directly furnish the desired this compound core.

| Reactant 1 (C4-C5-C6 fragment) | Reactant 2 (N1-C2-N3 fragment) | Product | Reaction Type |

| α-Formyl-α-phenylacetonitrile | N-Methylguanidine | This compound | Cyclocondensation |

| 1,2-Diphenyl-1,3-dicarbonyl compound | N-Methylguanidine | This compound | Cyclocondensation |

Derivatization from Halogenated Pyrimidine Precursors

An alternative and highly versatile strategy involves the initial synthesis of a 4,5-diphenylpyrimidine ring with a leaving group at the 2-position, followed by nucleophilic substitution with methylamine (B109427). rsc.org Halogenated pyrimidines, particularly 2-chloropyrimidines, are common intermediates for this purpose due to the reactivity of the C-Cl bond towards nucleophilic attack.

The synthesis would commence with the construction of 2-chloro-4,5-diphenylpyrimidine. This intermediate can be prepared through various pyrimidine ring-forming reactions using a chlorine-containing N-C-N synthon or by chlorination of a corresponding 2-hydroxypyrimidine (B189755) (pyrimidinone) derivative. Subsequent reaction of 2-chloro-4,5-diphenylpyrimidine with methylamine would yield the final product. A related approach involves the use of a 2-(methylthio) or 2-(methylsulfonyl)pyrimidine (B77071) intermediate, where the methylthio or methylsulfonyl group serves as a good leaving group for nucleophilic aromatic substitution by methylamine.

| Precursor | Reagent | Product | Reaction Type |

| 2-Chloro-4,5-diphenylpyrimidine | Methylamine | This compound | Nucleophilic Aromatic Substitution |

| 2-(Methylsulfonyl)-4,5-diphenylpyrimidine | Methylamine | This compound | Nucleophilic Aromatic Substitution |

Green Chemistry Principles and Advanced Synthetic Techniques

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of pyrimidine derivatives, including this compound, can benefit from the application of green chemistry principles. The use of safer solvents, catalytic methods, and energy-efficient reaction conditions are key aspects of this approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov

The synthesis of substituted 2-aminopyrimidines can be effectively achieved through microwave irradiation. nanobioletters.com A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. For a target like this compound, a plausible microwave-assisted route would involve the reaction of a suitable 1,2-diphenyl-substituted three-carbon synthon with N-methylguanidine.

In a general sense, the microwave-assisted synthesis of aminopyrimidine scaffolds often involves a one-pot, three-component reaction. For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine nitrate (B79036) in the presence of a catalyst under microwave irradiation has been shown to produce 2-aminopyrimidines. nanobioletters.com This methodology could be adapted for the synthesis of the target compound by utilizing a chalcone (B49325) derived from deoxybenzoin or by direct use of a 1,3-dicarbonyl precursor bearing two phenyl groups.

The benefits of microwave-assisted synthesis in this context include a significant reduction in reaction time, from hours to minutes, and often an increase in product yield. nih.govnih.gov Furthermore, these reactions can sometimes be performed in more environmentally benign solvents or even under solvent-free conditions, contributing to the principles of green chemistry. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional Heating | 2-6 hours | 69-86 | Reflux in organic solvent | nih.gov |

| Microwave Irradiation | 3-6 minutes | 78-94 | Water as solvent, catalyst-free | nih.gov |

| Conventional Heating | 24 hours | 42-55 | Standing at room temperature | nih.gov |

| Microwave Irradiation | 8 minutes | 69-88 | Solvent-free or minimal solvent | nih.gov |

Solvent-Free and Solid-Supported Reactions

In the pursuit of more sustainable and efficient chemical processes, solvent-free and solid-supported synthetic methodologies have gained considerable attention. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, thereby minimizing environmental impact and simplifying product purification.

Solvent-free synthesis of pyrimidine derivatives can be achieved by reacting the starting materials in the absence of a solvent, often with the aid of a catalyst and sometimes under microwave irradiation or mechanical grinding. researchgate.net For the preparation of compounds structurally related to this compound, a one-pot condensation of an appropriate aldehyde, a β-dicarbonyl compound, and a urea or guanidine derivative can be performed under solvent-free conditions. researchgate.net The use of a solid acid or base catalyst can facilitate these reactions.

Solid-supported synthesis offers another avenue for the clean and efficient production of pyrimidines. In this technique, one of the reactants is immobilized on a solid support, such as a polymer resin. url.edunih.gov This allows for the use of excess reagents to drive the reaction to completion, with the purification of the final product simplified to washing the resin to remove unreacted starting materials and by-products. The desired compound is then cleaved from the solid support in a final step. This methodology is particularly well-suited for the generation of libraries of related compounds for drug discovery purposes. url.edu

For the synthesis of this compound, a solid-phase approach could involve anchoring a precursor to a resin, followed by the sequential addition of the remaining components to build the pyrimidine ring. For example, a resin-bound β-ketoester could be reacted with an appropriate amidine to form the heterocyclic core.

Catalytic Approaches in Pyrimidine Formation

Catalytic methods are central to the synthesis of the pyrimidine core, offering pathways to construct the ring system with high efficiency and selectivity. A well-established and versatile route to 2-aminopyrimidines involves the initial synthesis of a pyrimidine-2-thiol (B7767146) or a 2-halopyrimidine, which can then be catalytically converted to the desired 2-amino derivative.

A classical and effective approach for synthesizing 2-(methylamino)pyrimidines involves a multi-step sequence starting from a suitable β-diketone or its equivalent. For the synthesis of 5-phenyl-2-(methylamino)pyrimidine, a close analog of the target compound, a reported method begins with the formation of 5-phenylpyrimidine-2-thiol. This intermediate is then subjected to S-methylation to yield the corresponding 2-(methylthio)pyrimidine. Subsequent oxidation of the methylthio group to a more reactive leaving group, such as a methylsulfonyl or methylsulfinyl group, facilitates nucleophilic substitution. The final step involves the aminolysis of this activated intermediate with methylamine to furnish the desired 2-(methylamino)pyrimidine. This synthetic strategy is advantageous as it allows for the introduction of various amino groups in the final step by simply changing the amine nucleophile.

The key steps in this catalytic approach are:

Cyclocondensation: Formation of the pyrimidine-2-thiol from a 1,3-dicarbonyl compound and thiourea.

S-Methylation: Introduction of a methyl group onto the sulfur atom.

Oxidation: Conversion of the methylthio group to a better leaving group (e.g., methylsulfonyl).

Aminolysis: Nucleophilic displacement of the leaving group with methylamine.

Table 2: Multi-step Catalytic Synthesis of 2-(Methylamino)pyrimidines

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of Pyrimidine-2-thiol | β-Diketone, Thiourea, Base (e.g., NaOEt) |

| 2 | S-Methylation | Pyrimidine-2-thiol, Methyl iodide |

| 3 | Oxidation | 2-(Methylthio)pyrimidine, Oxidizing agent (e.g., m-CPBA) |

| 4 | Aminolysis | 2-(Methylsulfonyl)pyrimidine, Methylamine |

Chemical Reactivity and Mechanistic Investigations of 4,5 Diphenyl 2 Methylamino Pyrimidine

Nucleophilic Substitution Patterns on the Pyrimidine (B1678525) Ring

The π-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon positions ortho and para to the ring nitrogens (C2, C4, and C6). However, in 4,5-Diphenyl-2-(methylamino)pyrimidine, the potential sites for classical nucleophilic aromatic substitution (SNAr) are limited. The C2, C4, and C5 positions are already substituted, and the groups present (methylamino and phenyl) are not typical leaving groups. Therefore, substitution reactions would primarily be directed at the C6 position (C-H activation) or involve more complex, non-classical pathways if a suitable leaving group were present at another position.

Direct amination of a C-H bond on the pyrimidine ring is a modern strategy to introduce nitrogen-containing functional groups. researchgate.netnih.gov These reactions often proceed via the formation of a pyrimidinyl iminium salt intermediate, which can then be converted into various amine products. researchgate.netnih.gov For this compound, the only available position for such a reaction is C6. While direct C-H amination is typically challenging, methods involving activation of the pyrimidine ring, for example through N-oxidation or quaternization, can facilitate nucleophilic substitution of hydrogen. researchgate.net A synthetic platform for site-selective C2 amination of pyrimidines has been developed, highlighting the possibility of targeted C-H functionalization, although this is more relevant to the synthesis of the title compound than its subsequent reactions. researchgate.netnih.gov

Cine and tele-substitution reactions are alternative pathways for nucleophilic substitution where the incoming nucleophile attacks a position adjacent to (cine) or further away from (tele) the carbon atom bearing the leaving group. arkat-usa.orgresearchgate.net These reactions are often observed in systems that can form strained intermediates like hetarynes or proceed through a series of addition-elimination steps. wikipedia.orgrsc.org For a cine or tele-substitution to occur on the pyrimidine ring of the title compound, the presence of a good leaving group would be a prerequisite. Given the substitution pattern of this compound, which lacks a labile leaving group, these pathways are not expected to be prominent under typical nucleophilic substitution conditions. Studies on other heterocyclic systems show these reactions often require strong bases and occur on substrates like nitro- or halo-substituted aromatics. arkat-usa.orgresearchgate.net

The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant pathway for nucleophilic substitution in nitrogen-containing heterocycles like pyrimidine. wikipedia.org This mechanism is distinct from the standard SNAr pathway and can explain product formation where classical mechanisms fail, particularly in reactions with strong nucleophiles such as sodium amide. wikipedia.org The process involves the initial addition of the nucleophile, followed by cleavage of the heterocyclic ring to form an open-chain intermediate, which then re-cyclizes to form the final product, often resulting in a "ring transformation." wikipedia.orgwur.nl Isotope labeling studies have provided definitive evidence for this mechanism by showing that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org

The Elimination-Addition (SN(E-A)) mechanism, proceeding through a hetaryne intermediate, is another possibility for nucleophilic substitution on heteroaromatic rings. However, in many pyrimidine amination reactions, the observed product distribution, which lacks isomeric products that would arise from an aryne intermediate, often rules out this pathway in favor of the SN(ANRORC) mechanism. wikipedia.org For this compound, an ANRORC-type transformation would likely require harsh conditions and activation, for instance, by quaternization of a ring nitrogen, to facilitate the initial nucleophilic attack and subsequent ring opening. wur.nl

Functional Group Transformations and Derivatization of this compound

The exocyclic methylamino group in this compound possesses a reactive N-H bond, making it a site for various functionalization reactions. A notable example is its reaction with formaldehyde (B43269). Studies on the simpler 2-(methylamino)pyrimidine have shown that it reacts with formaldehyde at room temperature to yield either the corresponding N-methylol derivative or, with a different stoichiometry, the methylene-bridged dimer, 2,2′-methylenebis(methylimino)dipyrimidine. nih.gov The initial product, N-methylol-N-methyl-N'-(pyrimidin-2-yl)amine, is often unstable. nih.gov This reactivity demonstrates that the amino group can readily participate in condensation reactions.

| Reactants | Molar Ratio (Amine:Formaldehyde) | Product | Notes |

|---|---|---|---|

| 2-(Methylamino)pyrimidine, Formaldehyde | 1:1 | N-methylol-N-methyl-N'-(pyrimidin-2-yl)amine | Product is reported to be unstable. |

| 2-(Methylamino)pyrimidine, Formaldehyde | 2:1 | 2,2′-Methylenebis(methylimino)dipyrimidine | Stable, crystalline product. |

Another potential transformation is the Dimroth rearrangement. This is an isomerization reaction common in N-heterocyclic chemistry where an exocyclic nitrogen and its substituent exchange places with a ring nitrogen atom. For instance, 1,2-dihydro-2-imino-1-methylpyrimidine can rearrange to 2-(methylamino)pyrimidine upon treatment with a secondary amine. rsc.org While this is typically a route to form 2-aminopyrimidines, related rearrangements could potentially be induced on the title compound under specific conditions.

The phenyl groups at the C4 and C5 positions are potential sites for electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org However, the reactivity of these phenyl rings is significantly influenced by the attached pyrimidine ring. The pyrimidine ring, being a π-deficient heterocycle, acts as a strong electron-withdrawing group, thereby deactivating the phenyl substituents towards electrophilic attack. researchgate.net

| Reaction Type | Expected Reactivity | Predicted Regioselectivity | Rationale |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Low (Requires forcing conditions) | meta-substitution on phenyl rings | The pyrimidine ring is a strong deactivating group. researchgate.net |

| Halogenation (e.g., Br₂/FeBr₃) | Low (Requires forcing conditions) | meta-substitution on phenyl rings | Deactivation by the electron-withdrawing heterocycle. wikipedia.org |

| Friedel-Crafts Alkylation/Acylation | Very Low / Unlikely | N/A | Strongly deactivated rings are generally unreactive under Friedel-Crafts conditions. wikipedia.org |

Annulation Reactions to Fused Pyrimidine Systems

The 2-amino group of the pyrimidine ring is a key functional handle for the construction of fused heterocyclic systems. Annulation reactions involving this moiety typically proceed through the formation of new rings by reacting the exocyclic nitrogen with bifunctional electrophiles. In the case of this compound, the presence of the methyl group on the exocyclic nitrogen may influence the reactivity and the nature of the resulting fused systems compared to a primary amino group.

One common strategy for forming fused pyrimidine systems is through condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents. For instance, reaction with a β-ketoester could potentially lead to the formation of a pyrimido[1,2-a]pyrimidine core. The initial step would likely involve a Michael addition of the exocyclic amino group to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

Another approach involves the reaction with 1,3-dielectrophiles. Reagents such as malonic acid derivatives, β-diketones, or α-haloketones can be employed to construct five- or six-membered rings fused to the pyrimidine core. The reaction of 2-(methylamino)pyrimidine with formaldehyde, for example, has been shown to yield methylenebis(methylimino)dipyrimidine, indicating the reactivity of the amino group towards electrophiles. nih.gov

The bulky phenyl groups at the 4 and 5 positions of the pyrimidine ring would be expected to exert significant steric influence on these annulation reactions. This steric hindrance could affect the approach of reagents and potentially favor the formation of certain regioisomers or even inhibit some reactions that are facile with less substituted pyrimidines.

| Reagent Type | Potential Fused System | Reaction Conditions (Hypothetical) |

| β-Ketoester | Pyrimido[1,2-a]pyrimidine | Acid or base catalysis, heating |

| 1,3-Diketone | Pyrimido[1,2-a]pyrimidine | Acid catalysis, reflux |

| α-Haloketone | Imidazo[1,2-a]pyrimidine | Base, heating |

| Acrylonitrile | Pyrimido[1,2-a]pyrimidine derivative | Base catalysis |

This table presents hypothetical reaction pathways based on the general reactivity of 2-aminopyrimidines. Specific experimental data for this compound is not available in the cited literature.

Photochemical Behavior of Pyrimidine Derivatives

The photochemical behavior of pyrimidine derivatives is diverse and highly dependent on the nature and position of substituents on the pyrimidine ring. The presence of phenyl groups at the 4 and 5 positions in this compound is expected to significantly influence its photochemistry, primarily due to the introduction of additional π-systems that can participate in electronic transitions.

While specific photorearrangements for this compound have not been documented, related pyrimidine systems undergo various photoinduced transformations. For example, photolysis of certain 5-iodopyrimidines in benzene (B151609) has been shown to yield 5-phenylpyrimidines, proceeding through a radical mechanism. rsc.org Although the target compound does not possess a leaving group like iodine, the phenyl substituents themselves might be involved in photoreactions.

It is conceivable that under UV irradiation, electrocyclization reactions could occur if the phenyl groups can adopt a suitable conformation. However, the steric bulk of the diphenyl substitution might also lead to photostability. Studies on tetraphenyl-substituted porphyrins have shown that such compounds can be relatively stable to photodecomposition in the solid state. rsc.org

Furthermore, photo-catalyzed C-H activation has been demonstrated for diphenylpyrimidine systems. For instance, a palladium-catalyzed, photoredox-mediated C-H arylation of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates has been reported, leading to the phenylation of one of the phenyl rings. mdpi.com This suggests that the phenyl groups are susceptible to photoinduced functionalization.

The investigation of excited state intermediates is crucial for understanding the mechanisms of photochemical reactions. For a molecule like this compound, UV absorption would likely lead to π-π* transitions involving both the pyrimidine and phenyl rings. The resulting excited singlet state could then undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction.

The nature of the lowest excited state (singlet or triplet) and its electronic configuration (n,π* or π,π*) would dictate the subsequent photochemical pathways. The presence of the amino group could also lead to excited-state proton transfer (ESPT) processes, although this is more common in systems with intramolecular hydrogen bonding capabilities.

The characterization of excited state intermediates such as radicals or biradicals would require specialized techniques like laser flash photolysis to observe transient absorption spectra. Without experimental data, the specific nature of the excited state intermediates for this compound remains speculative.

| Photochemical Process | Potential Outcome | Influencing Factors |

| Intersystem Crossing | Formation of a triplet state | Spin-orbit coupling |

| Photoarylation | C-H functionalization of phenyl rings | Presence of a photosensitizer and catalyst |

| Photostability | No significant decomposition | Steric hindrance from phenyl groups |

This table outlines potential photochemical behaviors based on studies of related pyrimidine and polyphenyl systems. Specific experimental data for this compound is not available in the cited literature.

Structural Characterization and Spectroscopic Analysis of 4,5 Diphenyl 2 Methylamino Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a complete picture of the atomic connectivity and chemical environment within 4,5-Diphenyl-2-(methylamino)pyrimidine.

¹H NMR for Proton Environment Analysis and Conformational Aspects

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the methylamino group, the pyrimidine (B1678525) ring, and the two phenyl substituents.

Methylamino Protons : The methyl group protons (-CH₃) would likely appear as a singlet or a doublet if coupled to the N-H proton, typically in the δ 2.8-3.1 ppm range. The amine proton (N-H) would present as a broader signal, the chemical shift of which is highly dependent on solvent and concentration, but generally expected in the δ 5.0-7.0 ppm region.

Pyrimidine Ring Proton : The lone proton on the pyrimidine ring at the C6 position is anticipated to resonate as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

Phenyl Ring Protons : The ten protons of the two phenyl groups at the C4 and C5 positions would produce complex multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns are influenced by the rotational conformation of the phenyl rings relative to the pyrimidine core. The existence of a significant interplanar angle between the rings can influence the transmission of electronic effects, which is observable in high-resolution NMR spectra rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH | 5.0 - 7.0 | Broad Singlet |

| Phenyl-H (10H) | 7.2 - 7.8 | Multiplet |

| Pyrimidine C6-H | 8.0 - 8.5 | Singlet |

| -NCH₃ | 2.8 - 3.1 | Singlet/Doublet |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

Pyrimidine Carbons : The carbon atoms of the pyrimidine ring are expected at characteristic chemical shifts. The C2 carbon, bonded to three nitrogen atoms, would be significantly deshielded, appearing around δ 160-165 ppm. The C4 and C5 carbons, attached to the phenyl groups, would resonate in the δ 120-140 ppm range, while the C6 carbon would appear further downfield.

Phenyl Carbons : The carbons of the two phenyl rings will show signals in the typical aromatic region of δ 125-140 ppm. The ipso-carbons (the carbons directly attached to the pyrimidine ring) can be distinguished from the ortho, meta, and para carbons.

Methyl Carbon : The methyl carbon of the methylamino group is expected to be the most upfield signal, typically resonating around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -NCH₃ | 25 - 30 |

| Phenyl (ortho, meta, para) | 125 - 130 |

| Phenyl (ipso) & Pyrimidine C4/C5 | 130 - 145 |

| Pyrimidine C6 | ~155 |

| Pyrimidine C2 | 160 - 165 |

¹⁵N NMR for Nitrogen Atom Characterization in Aminopyrimidines

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the molecule. For aminopyrimidines, this technique can distinguish between the endocyclic (ring) and exocyclic (amino) nitrogen atoms. The chemical shifts are sensitive to hybridization, protonation state, and hydrogen bonding. The two ring nitrogens (N1 and N3) would have distinct chemical shifts, and the exocyclic methylamino nitrogen would appear in a different region, providing valuable data on tautomeric forms and electronic structure.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations : A distinct band corresponding to the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹ mdpi.com. The position and shape of this band can indicate the extent of hydrogen bonding.

C-H Vibrations : Aromatic C-H stretching vibrations from the phenyl and pyrimidine rings typically appear just above 3000 cm⁻¹ mdpi.com. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings will produce a series of sharp bands in the 1400-1650 cm⁻¹ region mdpi.com.

C-N Vibrations : The C-N stretching of the methylamino group would be found in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl, Pyrimidine | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 |

| C=N / C=C Stretch | Pyrimidine, Phenyl | 1400 - 1650 |

| C-N Stretch | Aryl-amine | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₁₅N₃), the molecular weight is 261.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl radical (•CH₃) from the methylamino group to give a fragment at m/z 246.

Cleavage of the phenyl groups.

Fission of the pyrimidine ring itself, a common pathway for nitrogenous heterocycles ijper.org.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure would precisely define the planarity of the pyrimidine ring and the dihedral angles of the two phenyl rings relative to it. These angles are crucial for understanding steric hindrance and the extent of π-system conjugation. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the methylamino substituent and π-π stacking between the aromatic rings, would also be revealed. Such interactions are fundamental to the packing of the molecules in the crystal lattice and influence the material's physical properties.

Computational Chemistry and Theoretical Exploration of 4,5 Diphenyl 2 Methylamino Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and potential energy surfaces.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. wjarr.comsemanticscholar.org It is favored for its balance of accuracy and computational efficiency. jacsdirectory.com DFT calculations, particularly using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed to optimize molecular geometries and predict vibrational frequencies. wjarr.commdpi.com

For 4,5-Diphenyl-2-(methylamino)pyrimidine, DFT calculations would yield optimized geometrical parameters, such as the bond lengths and angles within the pyrimidine (B1678525) core and the dihedral angles of the phenyl substituents. These calculations are crucial for determining the most stable three-dimensional conformation of the molecule. While specific experimental data for this exact compound is not available in the cited literature, representative data for similar pyrimidine derivatives can be used for illustration. For instance, studies on other substituted pyrimidines reveal that DFT calculations provide results in good agreement with X-ray diffraction data. researchgate.net

Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 (pyrimidine) | ~1.40 Å |

| Bond Length | N1-C2 (pyrimidine) | ~1.35 Å |

| Bond Length | C2-N(methylamino) | ~1.37 Å |

| Bond Angle | N1-C2-N3 (pyrimidine) | ~125° |

| Bond Angle | C4-C5-C6 (pyrimidine) | ~117° |

Semi-Empirical Methods for Conformational Analysis

Conformational analysis is vital for understanding the flexibility of a molecule and identifying its low-energy shapes, which are often the most biologically relevant. While DFT provides high accuracy, its computational cost can be prohibitive for exploring the entire conformational space of a flexible molecule. Semi-empirical methods, such as AM1, offer a faster alternative for initial conformational searches.

These methods simplify quantum mechanical calculations by using parameters derived from experimental data. For a molecule like this compound, with rotatable bonds associated with the phenyl and methylamino groups, semi-empirical methods can efficiently map the potential energy surface. This process helps identify various local energy minima (stable conformers) and the energy barriers between them. The most stable conformers identified can then be subjected to higher-level DFT calculations for more accurate energy evaluation and geometry optimization. Studies on other heterocyclic systems have demonstrated the utility of this hierarchical approach. acs.org

Electronic Structure and Reactivity Descriptors (e.g., FMO, MESP, TD-DFT)

The electronic structure of a molecule governs its chemical reactivity. Several descriptors derived from quantum chemical calculations help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. wjarr.com For pyrimidine derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient sites.

Molecular Electrostatic Potential (MESP): The MESP is a visual tool used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around nitrogen atoms, and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT): To understand the electronic transitions and optical properties of a molecule, TD-DFT calculations are performed. This method is used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. nih.govresearchgate.net

Illustrative Reactivity Descriptors

| Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.0 eV | Electron-donating ability |

| ELUMO | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

Advanced Electron Density Analysis

Beyond orbital-based approaches, analyzing the total electron density provides a deeper understanding of chemical bonding and electron localization.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful method for visualizing regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores in a chemically intuitive manner. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. An ELF analysis of this compound would clearly delineate the C-C and C-N bonds within the pyrimidine ring, the bonds in the phenyl rings, and the lone pairs on the nitrogen atoms. nih.govdailymotion.com

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another scalar field used to analyze electron localization, offering a complementary perspective. nih.govrsc.org LOL provides a clear picture of bonding regions and lone pairs, and it has been shown to be particularly effective in distinguishing different types of chemical bonds and visualizing π-electron delocalization. rsc.orgrsc.org An LOL analysis for this compound would highlight the localized nature of the sigma bonds and the more delocalized pi system across the pyrimidine and phenyl rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. wikipedia.org This analysis provides a quantitative description of the bonding and electronic structure of this compound, including hybridization of atomic orbitals, bond strengths, and the effects of electron delocalization.

The NBO method partitions the electron density into contributions from individual atoms (Natural Atomic Orbitals), hybrid orbitals involved in bonding (Natural Hybrid Orbitals), and the bonds themselves (Natural Bond Orbitals). wikipedia.org For this compound, NBO analysis would reveal the hybridization of the nitrogen and carbon atoms within the pyrimidine ring, the phenyl rings, and the methylamino substituent.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the context of this compound, significant interactions would be expected between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of the lone pair of the methylamino nitrogen into the antibonding π* orbitals of the pyrimidine ring contributes to the electronic stability of the molecule. Similarly, interactions between the π orbitals of the phenyl rings and the pyrimidine ring would indicate the extent of conjugation across the molecular framework.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(1) | π(C(5)-C(6)) | 18.5 |

| LP(1) N(3) | π(C(2)-N(1)) | 25.2 |

| π(C(7)-C(8)) | π*(C(9)-C(10)) | 15.8 |

This is a representative table based on analogous systems. E(2) represents the stabilization energy associated with the electron delocalization.

Such data would quantitatively describe the electronic landscape of this compound, highlighting the key intramolecular interactions that govern its structure and reactivity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the accessible conformations and the transitions between them. For a flexible molecule like this compound, with its rotatable phenyl and methylamino groups, MD simulations are invaluable for exploring its conformational preferences.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated solvent box and allowing it to evolve over a period of nanoseconds to microseconds. rjeid.com The trajectory generated from the simulation provides a wealth of information about the molecule's dynamics. Analysis of this trajectory can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes.

The orientation of the two phenyl rings relative to the pyrimidine ring is a key conformational feature. MD simulations would reveal the distribution of dihedral angles defining these orientations, indicating whether the rings are predominantly planar with the pyrimidine core or adopt a more twisted arrangement to minimize steric hindrance. Similarly, the conformation of the methylamino group, including the orientation of the methyl group and the planarity of the nitrogen atom, would be elucidated.

The following table presents a hypothetical summary of conformational analysis from an MD simulation of a diphenyl-substituted heterocyclic compound, which would be analogous to what one might find for this compound.

| Dihedral Angle | Dominant Conformation (degrees) | Population (%) |

| Phenyl 1 - Pyrimidine | 45 | 65 |

| Phenyl 2 - Pyrimidine | -50 | 70 |

| C-N-C-H (methylamino) | 180 | 85 |

This is a representative table illustrating the type of data obtained from MD simulations.

Understanding the conformational landscape is crucial as different conformations can exhibit distinct chemical and physical properties, including reactivity and biological activity.

Theoretical Spectroscopy: Prediction and Validation of NMR Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical prediction of NMR spectra can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental data. For this compound, density functional theory (DFT) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory and the basis set used in the calculations.

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyrimidine ring, the two phenyl rings, and the methylamino group. The chemical shifts of the phenyl protons, for instance, would be influenced by their position relative to the pyrimidine ring and the other phenyl group. The proton of the methylamino group would also have a characteristic chemical shift. modgraph.co.uk

A comparison between the theoretically predicted and experimentally measured NMR spectra can serve as a validation of the computed molecular structure and electronic environment. Discrepancies between the predicted and experimental values can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally.

Below is a representative table comparing hypothetical experimental and theoretically predicted ¹H NMR chemical shifts for a substituted aminopyrimidine.

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| Pyrimidine H-6 | 8.2 | 8.1 |

| Phenyl H (ortho) | 7.5 | 7.4 |

| Phenyl H (meta) | 7.3 | 7.2 |

| Phenyl H (para) | 7.1 | 7.0 |

| NH | 6.5 | 6.4 |

| CH₃ | 3.1 | 3.0 |

This is a representative table illustrating the comparison between experimental and predicted NMR data.

Structure-Reactivity and Structure-Property Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov These models correlate the chemical structure of a series of compounds with their biological activity or physical properties. For this compound and its derivatives, QSAR and QSPR studies can provide valuable insights into the structural features that govern their behavior.

To build a QSAR or QSPR model, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates these descriptors to the observed activity or property.

For this compound, a QSAR study could be conducted to understand how modifications to the phenyl rings or the methylamino group affect a particular biological activity, such as enzyme inhibition. tandfonline.com The model might reveal, for example, that electron-withdrawing substituents on the phenyl rings enhance the activity, or that the size of the substituent at the amino group is critical.

The following table provides an example of molecular descriptors that could be used in a QSAR study of pyrimidine derivatives.

| Descriptor | Definition | Importance |

| LogP | Octanol-water partition coefficient | Lipophilicity |

| Molecular Weight | Mass of the molecule | Size |

| Dipole Moment | Measure of molecular polarity | Electronic interactions |

| HOMO Energy | Energy of the highest occupied molecular orbital | Electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electron-accepting ability |

This table presents examples of descriptors used in QSAR/QSPR studies.

These computational models not only help in understanding the structure-activity relationships of existing compounds but also guide the design of new molecules with improved properties.

Advanced Research Directions and Future Perspectives for 4,5 Diphenyl 2 Methylamino Pyrimidine

Novel Synthetic Methodologies and Process Intensification

The synthesis of 4,5-Diphenyl-2-(methylamino)pyrimidine and its derivatives is poised for significant advancement through modern synthetic strategies. Traditional methods for creating the 2-amino-4,5-diarylpyrimidine scaffold, such as the reaction of isoflavones with guanidine (B92328), provide a foundational approach nih.gov. However, future research will likely focus on more efficient and versatile routes.

Novel methodologies could include multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines in a single step from simple precursors, such as functionalized enamines, orthoesters, and ammonium (B1175870) acetate (B1210297) organic-chemistry.org. Transition-metal catalyzed synthesis, a rapidly growing field, offers powerful tools for C-C and C-N bond formation, enabling the construction of the diarylpyrimidine core with high regioselectivity and functional group tolerance dntb.gov.uanih.gov. For instance, an iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps organic-chemistry.org.

Process intensification represents another key research direction. The application of technologies such as microwave irradiation and ultrasound has been shown to promote cyclocondensation reactions, leading to highly substituted pyrimidines and pyrimidinols with improved yields and shorter reaction times organic-chemistry.org. Adopting a Process Synthesis and Intensification (PS+I) framework could lead to the design of novel, counterintuitive, and intensified processes with lower costs and energy requirements mdpi.com. These approaches could be adapted for the large-scale, sustainable production of this compound.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Strategy | Precursors | Key Features | Potential Advantages |

|---|---|---|---|

| Classical Cyclocondensation | Isoflavone analogue, Guanidine derivative | Established route for 2-amino-4,5-diarylpyrimidines nih.gov | Straightforward, based on known reactivity. |

| Multicomponent Reaction (MCR) | Benzaldehyde, Aryl Ketone, Guanidine | Convergent synthesis, builds complexity quickly. | High atom economy, operational simplicity. |

| Transition-Metal Catalysis | Halogenated pyrimidine (B1678525), Phenylboronic acids, Methylamine (B109427) | Stepwise construction via cross-coupling reactions researchgate.net. | High functional group tolerance, controlled regiochemistry. |

| Oxidative Annulation | Acetophenone-formamide conjugate, Aryl ketone | Uses DMSO as a methine equivalent organic-chemistry.org. | Novel C-H activation strategy. |

Exploration of Complex Reactivity Pathways and Mechanistic Elucidation

The this compound scaffold possesses multiple sites for chemical transformation, offering rich and complex reactivity. The pyrimidine ring itself, being electron-deficient, is susceptible to certain types of nucleophilic attack, while the phenyl substituents can undergo electrophilic aromatic substitution. The exocyclic methylamino group is a key functional handle, acting as a nucleophile and directing group.

Future research should focus on elucidating the mechanisms of these potential reactions. For example, the reaction of 2-aminopyrimidines with aldehydes can lead to the formation of stable hemiaminals or aminals, which exist in equilibrium with the expected imine (Schiff base) mostwiedzy.plmdpi.com. Variable-temperature NMR (VT NMR) studies, combined with DFT calculations, could be employed to understand the thermodynamics and kinetics of these equilibria for derivatives of the title compound mostwiedzy.pl.

Furthermore, the 2-aminopyrimidine (B69317) moiety can exist in different tautomeric forms, such as the 1',4'-iminopyrimidine tautomer, which has been identified as a crucial intermediate in the catalytic cycle of thiamin diphosphate-dependent enzymes nih.gov. Investigating the tautomeric preferences of this compound and how they are influenced by solvent, pH, and substitution will be critical to understanding its reactivity and potential catalytic applications.

Development of Advanced Spectroscopic Probes and Characterization Methods

Thorough characterization is fundamental to understanding the structure-property relationships of new chemical entities. While standard techniques like 1H NMR, 13C NMR, IR, and mass spectrometry are routinely used for the structural confirmation of pyrimidine derivatives, advanced methods can provide deeper insights nih.govbiointerfaceresearch.com.

Future work should involve the comprehensive structural analysis of this compound and its derivatives using two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to ensure unambiguous assignment of all signals. Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which govern its solid-state properties tandfonline.comresearchgate.net.

Beyond simple characterization, there is potential to develop derivatives of this compound that can function as advanced spectroscopic probes. By incorporating fluorophores or other reporter groups, it may be possible to design molecules that can sense specific metal ions, anions, or biological molecules, with the pyrimidine core acting as a recognition or signaling unit.

Computational Design and Predictive Modeling of New Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules and for predicting their properties, thereby accelerating the discovery process. For pyrimidine derivatives, computational approaches are widely used to forecast biological activity and elucidate electronic behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR models can be developed for derivatives of this compound. nih.govresearchgate.net These models use molecular descriptors to correlate chemical structure with specific activities (e.g., anticancer, anti-inflammatory), enabling the prediction of potency for newly designed compounds nih.govresearchgate.netbg.ac.rsscirp.org.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives might bind to the active sites of biological targets like kinases or other enzymes. biointerfaceresearch.comrsc.org This allows for the structure-based design of potent and selective inhibitors. dovepress.com

Density Functional Theory (DFT): DFT calculations can be used to explore the fundamental electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential, and ionization potential. mdpi.com These calculations can help rationalize the molecule's reactivity, stability, and intermolecular interactions. mostwiedzy.pl

Table 2: Application of Computational Methods to this compound Derivatives

| Computational Method | Application | Predicted Properties |

|---|---|---|

| QSAR | Predict biological activity of new analogues. | IC₅₀ values, therapeutic efficacy. bg.ac.rs |

| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity, interaction with amino acid residues. dovepress.com |

| DFT | Analyze electronic structure and reactivity. | HOMO-LUMO gap, charge distribution, reaction barriers. mdpi.com |

| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes over time. | Conformational changes, binding free energy. nih.gov |

Investigation of Coordination Chemistry and Ligand Design

The nitrogen atoms within the this compound structure—both in the pyrimidine ring and the exocyclic amino group—make it an excellent candidate for use as a ligand in coordination chemistry. Aminopyrimidine derivatives are known to be versatile ligands, capable of coordinating to a wide range of transition metals like Cu(II), Co(II), and Ni(II) tandfonline.comresearchgate.netnih.gov.

Future research should explore the coordination behavior of this compound. It could function as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate chelating ligand. Furthermore, it has the potential to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs) researchgate.netnih.gov. The bulky 4,5-diphenyl substituents will exert significant steric influence, directing the self-assembly of these supramolecular structures and potentially leading to novel topologies and properties. The synthesis of pyrimidine-based bis-tridentate and phosphine (B1218219) ligands highlights the modularity of this scaffold in creating complex coordination environments researchgate.netnsf.gov.

Potential as an Organocatalyst or in Metal-Catalyzed Processes

The functional groups within this compound suggest its potential utility in catalysis, both as a metal-free organocatalyst and as a ligand in metal-catalyzed reactions.

As an organocatalyst , the aminopyrimidine moiety contains both a Brønsted basic site (the amino group and ring nitrogens) and hydrogen-bond donating capabilities. This bifunctional nature is a key feature in many organocatalysts. For instance, aminopyrimidines have been successfully employed as catalysts in regioselective SNAr amination reactions researchgate.net. The title compound could potentially catalyze a range of reactions, such as Michael additions, aldol (B89426) reactions, or other transformations that benefit from bifunctional activation.

In metal-catalyzed processes , the compound can serve as a P,N-type ligand to support a catalytically active metal center. Ruthenium complexes supported by P^N ligands have been shown to catalyze multicomponent reactions to produce heterocycles via acceptorless dehydrogenative coupling acs.org. By designing and synthesizing the corresponding phosphine derivative of this compound, new catalytically active complexes could be developed for a variety of organic transformations. The electronic and steric properties imparted by the diphenylpyrimidine framework could be tuned to optimize catalyst performance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Diphenyl-2-(methylamino)pyrimidine, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors. For example, describes a reflux-based method using dimethylformamide (DMF) and glacial acetic acid, followed by precipitation in cold water and recrystallization. Key intermediates, such as 6-chloro-7,9-dihydro-9-methyl-8H-purin-8-one, may require modified urea-DMF conditions (80% yield) . Optimization involves adjusting reaction time (e.g., 4–8 hours) and stoichiometric ratios of amines (e.g., methylamine) to enhance regioselectivity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) for regiochemical confirmation. ¹H NMR can distinguish phenyl protons (δ 7.2–7.5 ppm) and methylamino protons (δ 2.8–3.1 ppm). Elemental analysis validates empirical formulas (e.g., C₁₇H₁₆N₄), while mass spectrometry confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited hazard classification per , standard precautions apply: use nitrile gloves, fume hoods for dust control, and avoid inhalation/contact. Storage at ambient temperatures in airtight containers is advised. Incompatibility with oxidizing agents (e.g., peroxides) necessitates segregated storage .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is standard for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are calculated using dose-response curves (0–100 µM range). Enzyme inhibition studies (e.g., kinase assays) employ fluorescence-based readouts with ATP-concentration gradients .

Advanced Research Questions

Q. How can synthetic routes be modified to address low regioselectivity in phenyl group substitution?

- Methodological Answer : Regioselectivity challenges arise from steric hindrance and electronic effects. suggests using directing groups (e.g., methylsulfanyl in 4,6-dichloro-2-(methylsulfanyl)pyrimidine) to control substitution patterns. Computational modeling (DFT) can predict reactive sites, while microwave-assisted synthesis reduces side reactions by shortening reaction times .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation). Cross-lab replication with blinded sample analysis reduces bias .

Q. How does this compound interact with kinase active sites, and how can binding affinity be enhanced?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals hydrogen bonding with kinase hinge regions (e.g., CDK2’s Glu81). Structure-activity relationship (SAR) studies show substituting the methylamino group with bulkier alkyl chains (e.g., isopropyl) improves hydrophobic interactions. Surface plasmon resonance (SPR) quantifies binding kinetics (Kd values) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies unreacted precursors. Limit of detection (LOD) can be improved to <0.1% using tandem mass spectrometry (LC-MS/MS). For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are effective .

Key Research Gaps & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.